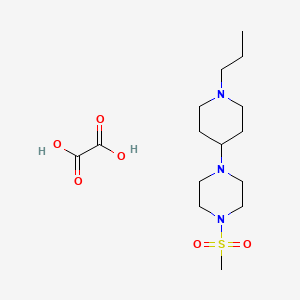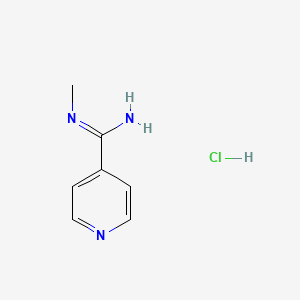
1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate, also known as MP-10, is a synthetic compound that has been extensively studied for its potential use in scientific research. MP-10 is a derivative of the piperazine class of compounds and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate is not fully understood, but it is thought to act as a dopamine D3 receptor antagonist. This may explain its potential use in the treatment of drug addiction, as the dopamine system is involved in the reward pathway that is disrupted in addiction. 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate may also act on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which may explain its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate has been shown to have a range of biochemical and physiological effects. In addition to its effects on the central nervous system, 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. It has also been shown to have antioxidant effects, which may make it useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate for lab experiments is its relatively low toxicity compared to other compounds that have similar effects on the central nervous system. This makes it easier to work with and less hazardous for researchers. However, one of the limitations of 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate is that it has a relatively short half-life in the body, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate. One area of research is in the development of more potent and selective dopamine D3 receptor antagonists, which may have greater potential for the treatment of drug addiction. Another area of research is in the development of prodrugs of 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate, which may have longer half-lives in the body and be more effective in certain experiments. Finally, there is potential for 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate to be used in the treatment of other diseases, such as inflammatory and oxidative stress-related diseases, which may be an area of future research.
Synthesis Methods
The synthesis of 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate involves the reaction of 1-propyl-4-piperidinone with methanesulfonyl chloride to form 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine. The piperazine is then reacted with oxalic acid to form the oxalate salt of 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate. The synthesis of 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate is relatively straightforward and can be carried out using standard laboratory techniques.
Scientific Research Applications
1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate has been studied extensively for its potential use in scientific research. One of the main areas of research has been in the field of neuroscience, where 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate has been shown to have a range of effects on the central nervous system. 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate has been shown to act as a dopamine D3 receptor antagonist, which may make it useful in the treatment of drug addiction. It has also been shown to have antidepressant and anxiolytic effects, which may make it useful in the treatment of mood disorders.
properties
IUPAC Name |
1-methylsulfonyl-4-(1-propylpiperidin-4-yl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O2S.C2H2O4/c1-3-6-14-7-4-13(5-8-14)15-9-11-16(12-10-15)19(2,17)18;3-1(4)2(5)6/h13H,3-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPPGAZEVHMVKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCN(CC2)S(=O)(=O)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-2-(methoxymethyl)-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6125420.png)
![3-([(1-ethyl-2-pyrrolidinyl)methyl]{[1-(2-methoxyethyl)-4-piperidinyl]methyl}amino)-2,2-dimethyl-1-propanol](/img/structure/B6125427.png)
![2-ethoxy-6-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6125433.png)
![1-tert-butyl-4-(4-ethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6125461.png)
![2-(4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-piperazinyl)ethanol](/img/structure/B6125469.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(3-methoxypropyl)acetamide](/img/structure/B6125476.png)
![1-benzyl-5-[(2-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6125481.png)
![ethyl 3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B6125489.png)

![2-(1,3-benzodioxol-5-yl)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B6125498.png)
![methyl 2-({[(3-chlorophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6125501.png)
![3-(methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B6125503.png)
![1-(4-chlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6125505.png)
![4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate](/img/structure/B6125508.png)